Cas no 2137903-99-0 (1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]-)

1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]-, is a fluorinated aromatic ketone derivative with a hydroxyl and benzylamino substituent. This compound exhibits structural versatility, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications. The presence of the 4-fluorophenyl group enhances its potential bioactivity, while the hydroxyl and benzylamino functionalities provide reactive sites for further derivatization. Its well-defined molecular structure ensures consistent reactivity, facilitating precise modifications in drug discovery and medicinal chemistry. The compound's stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial settings.
1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]- structure
2137903-99-0 structure
Product name:1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]-
CAS No:2137903-99-0
MF:C16H16FNO2
MW:273.302147865295
CID:5278667

1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]-
    • Inchi: 1S/C16H16FNO2/c17-14-8-6-13(7-9-14)16(20)15(19)11-18-10-12-4-2-1-3-5-12/h1-9,15,18-19H,10-11H2
    • InChI Key: TYLCXHMKHOHZFI-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(F)C=C1)(=O)C(O)CNCC1=CC=CC=C1

1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-697849-5.0g
3-(benzylamino)-1-(4-fluorophenyl)-2-hydroxypropan-1-one
2137903-99-0
5.0g
$4557.0 2023-03-10
Enamine
EN300-697849-0.05g
3-(benzylamino)-1-(4-fluorophenyl)-2-hydroxypropan-1-one
2137903-99-0
0.05g
$1320.0 2023-03-10
Enamine
EN300-697849-1.0g
3-(benzylamino)-1-(4-fluorophenyl)-2-hydroxypropan-1-one
2137903-99-0
1g
$0.0 2023-06-07
Enamine
EN300-697849-2.5g
3-(benzylamino)-1-(4-fluorophenyl)-2-hydroxypropan-1-one
2137903-99-0
2.5g
$3080.0 2023-03-10
Enamine
EN300-697849-10.0g
3-(benzylamino)-1-(4-fluorophenyl)-2-hydroxypropan-1-one
2137903-99-0
10.0g
$6758.0 2023-03-10
Enamine
EN300-697849-0.1g
3-(benzylamino)-1-(4-fluorophenyl)-2-hydroxypropan-1-one
2137903-99-0
0.1g
$1384.0 2023-03-10
Enamine
EN300-697849-0.5g
3-(benzylamino)-1-(4-fluorophenyl)-2-hydroxypropan-1-one
2137903-99-0
0.5g
$1509.0 2023-03-10
Enamine
EN300-697849-0.25g
3-(benzylamino)-1-(4-fluorophenyl)-2-hydroxypropan-1-one
2137903-99-0
0.25g
$1447.0 2023-03-10

Additional information on 1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]-

Introduction to 1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]- (CAS No. 2137903-99-0) and Its Emerging Applications in Chemical Biology

The compound 1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]-, identified by the CAS number 2137903-99-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif comprising a fluorophenyl group, a hydroxy substituent, and a benzylamino moiety, has garnered attention due to its versatile reactivity and potential biological activities. The presence of the fluorine atom in the aromatic ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets, making it a valuable scaffold for drug discovery.

In recent years, the pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug design. The introduction of fluorine atoms into molecular structures can enhance metabolic stability, binding affinity, and selectivity towards biological targets. The specific arrangement of functional groups in 1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]- positions it as a promising candidate for further exploration in this context. The hydroxy group provides a site for hydrogen bonding interactions, which are crucial for many biological processes, while the benzylamino group can serve as a pharmacophore for targeting specific enzymes or receptors.

Recent studies have highlighted the utility of fluorinated ketones in medicinal chemistry. For instance, derivatives of 1-propanone with fluorine substituents have been investigated for their potential as antiviral and anticancer agents. The structural features of our compound suggest that it may exhibit similar properties, particularly due to the combined influence of the fluorophenyl, hydroxy, and benzylamino groups. These elements collectively contribute to a rich interplay of electronic and steric properties that could be leveraged to develop novel therapeutic strategies.

The synthesis of 1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions to form the ketone core, followed by functional group modifications to introduce the fluorophenyl, hydroxy, and benzylamino moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve regioselective modifications of the aromatic ring.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. In drug discovery pipelines, simple scaffolds like this one are often used to generate libraries of compounds for high-throughput screening (HTS). By systematically varying one or more functional groups, researchers can identify derivatives with enhanced biological activity or improved pharmacokinetic profiles. The presence of both polar (hydroxy) and non-polar (fluorophenyl) regions in our compound makes it particularly well-suited for such applications.

From a computational chemistry perspective, modeling studies have suggested that the interaction between this compound and biological targets can be fine-tuned by adjusting the electronic properties of the substituents. For example, quantum mechanical calculations have shown that the electron-withdrawing effect of the fluorine atom can enhance binding affinity by stabilizing negative charges on the receptor surface. Similarly, hydrogen bonding interactions involving the hydroxy group can be optimized to improve selectivity.

The pharmaceutical industry is also increasingly interested in green chemistry approaches to drug synthesis. Given its structural complexity, finding efficient synthetic routes that minimize waste and hazardous byproducts is crucial. Recent advances in catalytic methods have enabled more sustainable production processes for fluorinated compounds like our target molecule. These innovations not only reduce environmental impact but also lower production costs, making them economically viable for large-scale applications.

In conclusion,1-Propanone, 1-(4-fluorophenyl)-2-hydroxy-3-[(phenylmethyl)amino]-, CAS No. 2137903-99-0, represents a promising entity in chemical biology with potential applications across multiple therapeutic areas. Its unique structural features—particularly the combination of a fluorophenyl, a hydroxy, and a benzylamino group—make it an attractive scaffold for drug discovery efforts. As research continues to uncover new ways to leverage fluorinated compounds in medicine,this molecule is poised to play an important role in developing next-generation therapeutics.

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